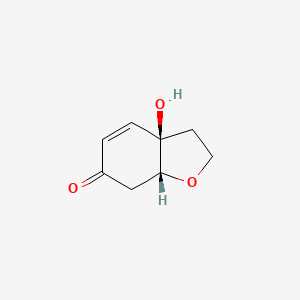
Eicosapentaenoic Acid Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The eicosapentaenoic acid (EPA) Quant-PAK has been designed for the convenient, precise quantification of EPA by GC- or LC-MS. It includes a 50 µg vial of EPA-d5 and a precisely weighed vial of unlabeled EPA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled EPA can be used to quantify the EPA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
Eicosapentaenoic Acid in Mental Health
Eicosapentaenoic acid (EPA) has shown promise in the treatment of schizophrenia and first-episode psychosis. In schizophrenia, EPA as an add-on treatment resulted in significant reductions in symptom scores, suggesting its efficacy in chronic, severe cases (Emsley et al., 2002). Another study found that EPA supplementation alters brain metabolism in first-episode psychosis, suggesting a potential mechanism of action in mental health disorders (Berger et al., 2008).
EPA in Neurodegenerative Diseases
Research indicates that EPA might be beneficial in treating neurodegenerative diseases. It has been used in various psychiatric and neurodegenerative conditions due to its anti-inflammatory and neuroprotective effects, showing improvements in symptoms of diseases like Huntington's (Song & Zhao, 2007).
EPA in Inflammatory and Autoimmune Diseases
EPA has been studied for its potential therapeutic effect on autoimmune encephalomyelitis, suggesting its use against multiple sclerosis. It significantly lowered clinical scores and inhibited inflammatory cytokine production (Unoda et al., 2013). Additionally, EPA demonstrates potential in controlling oxidative stress-induced osteoarthritis progression, highlighting its role in inflammatory diseases (Sakata et al., 2015).
EPA in Cancer Research
EPA has been explored for its role in cancer cachexia and as a potential anti-cachexia therapy. Although early studies showed promise, larger clinical trials reported minimal benefits. This variability indicates the need for further research to understand its effectiveness in cancer-associated conditions (Jatoi, 2005). EPA also attenuated the development of hepatocellular carcinoma associated with obesity in a dietary obesity model, suggesting its potential in cancer prevention (Inoue-Yamauchi et al., 2017).
EPA in Cardiovascular Health
Studies have highlighted the impact of EPA on coronary plaque stabilization, indicating its role in cardiovascular health. The Japan EPA Lipid Intervention Study showed EPA's efficacy in preventing coronary artery disease in hypercholesterolemic patients (Shintani & Kawasaki, 2012).
Properties
Synonyms |
EPA Quant-PAK; Timnodonic Acid Quant-PAK |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



